Product packaging for Gallium (II) chloride(Cat. No.:CAS No. 13498-12-9)

Gallium (II) chloride

Cat. No.: B1143692
CAS No.: 13498-12-9
M. Wt: 281.26
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories in Gallium(II) Compound Discovery

The story of gallium begins with its prediction by Dmitri Mendeleev, who called the yet-to-be-discovered element "eka-aluminum". chemicool.com French chemist Paul-Émile Lecoq de Boisbaudran discovered it in 1875 using a spectroscope, observing its characteristic violet spectral lines in a zinc blende ore sample. chemicool.comrsc.orgchemteam.info He named the element "gallium" in honor of his home country, France (Latin: Gallia). chemicool.comgoogle.com

While gallium's chemistry was initially dominated by the Ga(III) oxidation state, compounds with an empirical formula suggesting a +2 state, such as GaCl₂, were known. For many years, the nature of these "dihalides" was a subject of investigation. It was later established that these compounds were not true gallium(II) species but were, in fact, mixed-valence compounds. wikipedia.orgquora.com For instance, the substance with the formula GaCl₂ is correctly formulated as Ga(I)Ga(III)Cl₄, containing gallium in both the +1 and +3 oxidation states. wikipedia.orgquora.com The discovery of true gallium(II) compounds, characterized by direct gallium-gallium (Ga-Ga) bonds, came later with the synthesis and characterization of organometallic and coordination complexes where two Ga(II) centers are covalently linked. wikipedia.orgacs.org

Contemporary Significance of Gallium's Lower Oxidation States in Chemical Research

In modern chemical research, low-valent gallium compounds are valued as versatile starting materials and catalysts. nih.govnih.govd-nb.info Species like gallium(I) halides ("GaX") and gallium(I) tetrachlorogallate(III) (Ga₂Cl₄) serve as convenient entry points into low-valent gallium chemistry, despite some being thermodynamically unstable and requiring special handling. nih.govd-nb.info These compounds have found applications in organic synthesis, for example, as ambiphilic catalysts in C-C bond-forming reactions. nih.gov

The ability of low-valent gallium species to act as sources of Ga⁺ ions is particularly significant. d-nb.infouwo.ca These cations can be stabilized by various ligands, such as arenes or macrocyclic ethers like crown ethers and cryptands, to form distinct coordination complexes. nih.govuwo.casurfacesciencewestern.com This has opened up avenues for exploring the coordination chemistry of gallium(I) and has led to the synthesis of novel complexes that could not be readily prepared from traditional starting materials. surfacesciencewestern.com Furthermore, the study of true Ga(II) compounds containing Ga-Ga bonds contributes to the fundamental understanding of metal-metal bonding in main group elements. acs.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl4Ga2 B1143692 Gallium (II) chloride CAS No. 13498-12-9

Properties

InChI

InChI=1S/4ClH.2Ga/h4*1H;;/q;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAPABRPCBSKKS-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Cl[Ga]Cl.Cl[Ga]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl4Ga2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13498-12-9
Record name Gallium(II) chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Gallium Ii Chloride and Its Derivatives

Direct Reactions Involving Elemental Gallium in Lower Oxidation State Syntheses

A primary and effective route for the synthesis of gallium(II) chloride is the comproportionation reaction between elemental gallium (Ga(0)) and gallium(III) chloride (GaCl₃). Heating a mixture of gallium metal and sublimed GaCl₃ in a sealed container produces Ga₂Cl₄. acs.org This compound is often described as a mixed-valence salt, Ga⁺[GaCl₄]⁻, and serves as a common starting material for accessing other gallium(I) and gallium(II) compounds. surfacesciencewestern.com

Elemental gallium, as well as Ga₂Cl₄, can also be used as effective solid-state reductants in their own right for the synthesis of other inorganic compounds, with Ga₂Cl₄ being a likely intermediate in reductions that start from elemental gallium. nih.govacs.org

Preparation of Specific Gallium(II) Chloride Complexes and Adducts

While the simple halide Ga₂Cl₄ is best described as a Ga(I)/Ga(III) salt, true gallium(II) complexes featuring a covalent Ga-Ga bond can be synthesized and stabilized through the use of appropriate ligands.

β-Diketonate ligands have proven effective in stabilizing the Ga(II) oxidation state, leading to the formation of dimeric complexes with a direct gallium-gallium bond. Two notable examples are [GaCl(acac)]₂ (where acac = acetylacetonate) and [GaCl(tmhd)]₂ (where tmhd = 2,2,6,6-tetramethyl-3,5-heptanedionate). acs.org

These compounds are synthesized via metathetical reactions. Attempts to prepare them through other routes, such as the reduction of the corresponding Ga(III) precursor GaCl₂(bdk) (where bdk is a β-diketonate ligand), were reported to be unsuccessful. acs.org X-ray structural analysis of these complexes confirms the presence of a direct Ga-Ga bond between two tetracoordinated gallium atoms. Each gallium center is in the +2 oxidation state and is bonded to one chloride ion and one chelated β-diketonate ligand. acs.org

Structural Data for Gallium(II) Chloride β-Diketonate Complexes
CompoundGa-Ga Bond Length (Å)Ga-Cl Bond Length (Å)Reference
[GaCl(acac)]₂2.396(3)2.181(3) acs.org
[GaCl(tmhd)]₂2.391(2)2.193(4) acs.org

Incorporation of N-Heterocyclic Carbene Ligands

N-Heterocyclic carbenes (NHCs) are potent neutral σ-donor ligands widely utilized to stabilize reactive main group element compounds, including various gallium chlorides. rsc.org The reaction of gallium(III) trichloride (B1173362) with one equivalent of a free NHC ligand, such as IPr (N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), IMes (N,N'-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), or IPrMe (1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene), in pentane (B18724) at room temperature cleanly yields the corresponding 1:1 adducts of the type [GaCl₃(NHC)]. acs.org These adducts precipitate from the pentane solution and can be isolated in good yields as air- and moisture-stable white powders. acs.org

The synthetic strategy can be extended to produce NHC adducts of gallium hydrochlorides. rsc.org For instance, adducts of the type (NHC)·GaHCl₂ have been synthesized and characterized, featuring ligands like iPr₂ImMe (1,3-diisopropyl-4,5-dimethyl-imidazolin-2-ylidene) and Dipp₂Im (1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene). rsc.orgnih.gov In a different approach, the reaction of a C4-lithiated N-heterocyclic carbene with GaCl₃ can lead to the formation of abnormal carbene-gallium chloride complexes. rsc.orgresearchgate.netnih.gov NHC coordination is also crucial in stabilizing gallyl complexes, where reactions between an anionic gallium(I) heterocycle and NHC complexes of group 9 and 11 halides result in neutral metal gallyl complexes. acs.orgfigshare.com

The table below summarizes the synthesis of representative NHC-gallium chloride adducts.

Gallium Chloride PrecursorNHC LigandResulting ComplexSolventKey FindingsReference
GaCl₃IPr, IMes, IPrMe[GaCl₃(NHC)]PentaneForms a stable 1:1 adduct; precipitates from solution. acs.org
(Generated in situ)iPr₂ImMe, Dipp₂Im(NHC)·GaHCl₂Not specifiedStable adducts of gallium dichloride hydride are formed. rsc.orgnih.gov
GaCl₃C4-lithiated NHC:BEt₃Abnormal carbene-gallium chloride complexTHFYields the first abnormal carbene-gallium chloride complexes. rsc.orgresearchgate.net

Complexation with Macrocyclic and Cryptand Ligands

The stabilization of low-valent gallium species, including gallium(II), has been successfully achieved through complexation with macrocyclic and cryptand ligands. These ligands encapsulate the metal cation, providing kinetic stability. A notable example is the synthesis of bimetallic, cationic low-valent gallium-cryptand[2.2.2] complexes. nih.gov The reaction of cryptand[2.2.2] with gallium(II) chloride (Ga₂Cl₄) can yield two distinct cationic complexes, [Ga₃Cl₄(crypt-222)]⁺ or [Ga₂Cl₂(crypt-222)]²⁺, depending on the reaction conditions. nih.govuwo.ca These represent the first instances of bimetallic and low-valent gallium complexes with cryptand[2.2.2]. nih.gov

The coordination chemistry of gallium cations with macrocyclic ethers has also been explored. uwo.ca For instance, the reaction to form [Ga(12-crown-4)][GaCl₄] can be accomplished in a single step from commercially available starting materials. uwo.ca While many studies focus on low-valent species, macrocycles are also used to form stable gallium(III) complexes. The mononuclear complex [GaCl(Bn-NODP)] was prepared by reacting a macrocyclic bis-phosphinate chelator with GaCl₃. nih.govnih.govresearchgate.net In this complex, the macrocycle provides a pentadentate N₃O₂ donor set, with the chloride ligand completing a distorted six-coordinate environment around the Ga(III) center. nih.govresearchgate.net

The following table details examples of gallium chloride complexes formed with macrocyclic and cryptand ligands.

Gallium PrecursorLigandResulting ComplexKey Structural FeatureReference
Ga₂Cl₄Cryptand[2.2.2][Ga₃Cl₄(crypt-222)]⁺ or [Ga₂Cl₂(crypt-222)]²⁺Bimetallic, cationic low-valent gallium core within the cryptand. nih.govuwo.ca
GaCl₃H₂(Bn-NODP) (macrocyclic bis-phosphinate)[GaCl(Bn-NODP)]Pentadentate coordination of the macrocycle to a Ga(III) center. nih.govnih.govresearchgate.net
(Not specified)12-Crown-4[Ga(12-crown-4)][GaCl₄]Ga(I) cation complexed with a macrocyclic ether. uwo.ca

Amidinate Scaffold-Based Syntheses

Amidinate ligands have proven effective in stabilizing low-valent main group elements, including the formation of compounds with Ga(II)-Ga(II) bonds. rsc.orgrsc.org A key synthetic route involves the reduction of an amidinate-stabilized gallium(III) dihalide precursor. Specifically, the amidinate-gallium(II) dihalide dimer [L₂Ga₂Cl₂] (where L = PhC(NtBu)₂) has been successfully synthesized. rsc.orgrsc.org

The synthesis begins with the preparation of the monomeric gallium(III) precursor, [LGaCl₂]. This is achieved by reacting GaCl₃ with the corresponding lithium amidinate, [PhC(NtBu)₂]Li. rsc.org Subsequent reduction of this Ga(III) complex with two equivalents of potassium graphite (B72142) (KC₈) in toluene (B28343) leads to the formation of the target Ga(II)-Ga(II) dimer. rsc.org X-ray crystal structure analysis of the resulting compound confirms the presence of a Ga(II)-Ga(II) bond, demonstrating the capacity of the amidinate ligand to stabilize this oxidation state. rsc.orgrsc.org While amidinates are widely used, related gallium(III) complexes such as M(L)Cl₂ (where L is an amidinato ligand with a pendant amine functionality) have also been prepared from the reaction of the lithium amidinate with GaCl₃. rsc.org

A summary of the amidinate-based synthesis for the gallium(II) dichloride dimer is provided below.

StepReactantsProductSolventConditionsReference
1. Precursor SynthesisGaCl₃ + [PhC(NtBu)₂]Li[PhC(NtBu)₂]GaCl₂Et₂ONitrogen atmosphere rsc.org
2. Reduction[PhC(NtBu)₂]GaCl₂ + KC₈ (2 equiv.){[PhC(NtBu)₂]GaCl}₂TolueneRoom temperature, 24 hours rsc.org

Strategies for Gallium(I) Chloride Precursor Generation

The synthesis of gallium(II) chloride often involves precursors in the Ga(I) oxidation state, as Ga(II)Cl₂ is formally a mixed-valence Ga(I)[Ga(III)Cl₄] compound. wikidoc.org Therefore, the generation of gallium(I) chloride (GaCl) is a critical step. One established method to produce gaseous gallium monochloride is the reaction of metallic gallium with hydrogen chloride (HCl) at elevated temperatures. google.com At temperatures of 500°C or higher, gallium monochloride is the primary product, whereas at lower temperatures, the formation of gallium trichloride (GaCl₃) becomes more significant. google.com

An alternative approach involves the direct reaction of metallic gallium with chlorine gas. This process can be controlled in a two-step sequence: first, gallium monochloride gas is generated by reacting metallic gallium and chlorine, and second, this GaCl gas is further reacted with chlorine to produce gallium trichloride gas. google.com The comproportionation reaction, where gallium metal reacts with gallium(III) chloride, is another viable route to lower-valent gallium halides. The relative ease of reduction of Ga(III) compared to Al(III) makes the chemistry of reduced gallium compounds, such as Ga₂Cl₄, more accessible. wikidoc.org

The table below outlines common methods for generating gallium(I) chloride.

MethodReactantsPrimary ProductConditionsReference
High-Temperature HalogenationMetallic Ga + HCl(g)GaCl(g)> 500°C google.com
Direct ChlorinationMetallic Ga + Cl₂(g)GaCl(g)Step 1 of a two-step process google.com
Comproportionation2 Ga(l) + GaCl₃(g)3 GaCl(g)High Temperature wikidoc.org

Purification Techniques in Gallium(II) Chloride Synthesis

The purification of gallium chlorides is essential for obtaining materials with the high purity required for subsequent reactions and characterization. Sublimation is a highly effective and frequently cited method for purifying gallium(III) chloride, a common precursor and component of gallium(II) chloride. nih.govacs.orgpnas.org Gallium trichloride sublimes and distills at a low temperature, which allows for its separation from less volatile chlorides of other metals that may be present as impurities. acs.orgpnas.org A comprehensive purification procedure involves fractional distillation and sublimation, first conducted in a stream of chlorine gas and subsequently under a vacuum. acs.orgpnas.org The sublimation of GaCl₃ can be performed at temperatures between 65°C and 80°C in a vacuum. acs.orgpnas.org The total vapor pressure of gallium dichloride has been measured over the temperature range of 372 to 441 K. cnr.it

Recrystallization is another standard technique used to purify gallium chloride derivatives. For example, amidinate-stabilized Ga(II) chloride dimers have been isolated as colorless crystals from concentrated toluene solutions at low temperatures (-30 °C). rsc.org For radioactive gallium isotopes, such as ⁶⁸Ga, purification of [⁶⁸Ga]GaCl₃ can be achieved using octanol (B41247) resin chromatography, yielding the product in a dilute HCl solution. nih.gov

Broader purification strategies for gallium in different chemical forms include solvent extraction. google.comresearchgate.net This technique, often using extractants like Cyanex 272, is typically employed for recovering and purifying gallium from acidic aqueous solutions and is a crucial part of hydrometallurgical processes for gallium recovery. researchgate.net

The following table summarizes key purification techniques for gallium chlorides.

TechniqueTarget CompoundDescriptionReference
Fractional SublimationGaCl₃Performed under vacuum at 65-80°C to separate from non-volatile impurities. acs.orgpnas.org
RecrystallizationAmidinate-stabilized Ga(II)Cl₂Crystals are grown from a concentrated organic solvent (e.g., toluene) at low temperatures. rsc.org
Resin Chromatography[⁶⁸Ga]GaCl₃Purification using an octanol resin column. nih.gov
Solvent ExtractionGallium ions (from aqueous solution)Uses extractants like Cyanex 272 to selectively separate gallium from other metal ions. researchgate.net

Advanced Structural Elucidation and Bond Characterization of Gallium Ii Chloride Species

X-ray Diffraction Studies for Solid-State Architectures

X-ray diffraction (XRD) serves as a cornerstone technique for the elucidation of the three-dimensional atomic arrangement within crystalline solids. For gallium(II) chloride, which is more accurately described as a mixed-valence compound, these methods have been indispensable in revealing its true ionic nature and complex structural motifs.

Synchrotron X-ray Anomalous Scattering for Oxidation State Determination in Mixed-Valence Species

Synchrotron X-ray anomalous scattering is a powerful, non-destructive technique used to differentiate between atoms of the same element that exist in different oxidation states within a crystal structure. wikipedia.orgresearchgate.netnih.gov This method relies on tuning the energy of the incident X-rays to be near the absorption edge of the element of interest—in this case, gallium. wikipedia.org When the X-ray energy is close to an absorption edge, the atomic scattering factor becomes a complex number, and this "anomalous dispersion" effect is sensitive to the electronic environment, and thus the oxidation state, of the atom.

For Ga[GaCl₄], this technique has been employed to provide direct experimental evidence for the +1 and +3 oxidation states of the two crystallographically distinct gallium atoms. ox.ac.uk By carefully measuring diffraction data at energies just below and at the gallium K-edge, researchers can selectively enhance the scattering contribution from one gallium species relative to the other, confirming that the two sites are electronically inequivalent. ox.ac.uk This provides definitive proof of the Ga(I) and Ga(III) assignments, validating the mixed-valence formulation suggested by single-crystal XRD. ox.ac.uk

Dimeric and Polymeric Structural Motifs

The solid-state structure of gallium(I) tetrachlorogallate(III) is best described as an ionic polymer. While discrete Ga⁺ and [GaCl₄]⁻ ions are the fundamental building blocks, they are not isolated. The crystal structure consists of an infinite three-dimensional lattice where each Ga⁺ ion is coordinated by chloride atoms from multiple neighboring [GaCl₄]⁻ tetrahedra.

Conversely, each tetrahedral [GaCl₄]⁻ anion interacts with several surrounding Ga⁺ cations. This network of electrostatic interactions links the ionic components into a stable, polymeric architecture. Unlike gallium(III) chloride (GaCl₃), which exists as a molecular dimer (Ga₂Cl₆) with bridging chloride atoms in the solid state, GaCl₂ does not feature such discrete dimeric units. mdpi.comwikipedia.org Its structure is defined by the continuous, long-range ordering of its constituent ions in the crystal lattice.

Spectroscopic Investigations for Structural and Electronic Insights

Spectroscopic techniques provide complementary information to diffraction methods, offering insights into the local environments and electronic properties of specific nuclei within a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly sensitive probe of the local chemical environment around a specific nucleus. For gallium, two isotopes, ⁶⁹Ga and ⁷¹Ga, are NMR active, both being quadrupolar nuclei. huji.ac.il

Solid-state NMR (ssNMR) is particularly well-suited for characterizing crystalline materials like gallium(II) chloride. Because the compound contains two magnetically distinct gallium sites (Ga(I) and Ga(III)), ssNMR can resolve separate signals for each site, providing direct spectroscopic evidence of the mixed-valence structure. researchgate.netresearchgate.net

Studies using both ⁶⁹Ga and ⁷¹Ga ssNMR on GaCl₂ have successfully identified and characterized these two sites. researchgate.netresearchgate.net The significant difference in the electronic environment and coordination geometry between the Ga⁺ cation and the Ga³⁺ center within the [GaCl₄]⁻ anion leads to vastly different NMR parameters. The Ga(III) site, being in a tetrahedral environment, exhibits a chemical shift and quadrupolar coupling constant characteristic of tetrahedrally coordinated gallium(III) species. The Ga(I) site, with its different coordination and electronic configuration, shows a distinct set of NMR parameters. The ⁷¹Ga isotope is often preferred for such studies despite its lower natural abundance because its smaller nuclear quadrupole moment typically results in narrower and more easily interpretable spectral lines compared to ⁶⁹Ga. huji.ac.il

The ability to resolve two distinct gallium resonances in the solid-state NMR spectrum provides compelling evidence, independent of diffraction methods, for the existence of two unique gallium environments, thereby confirming the Ga⁺[GaCl₄]⁻ formulation.

Representative Solid-State NMR Parameters for the Two Gallium Sites in GaCl₂
Gallium Site Isotropic Chemical Shift (δiso) (ppm) Quadrupolar Coupling Constant (CQ) (MHz)
Ga(I)~ -550 to -650~ 15 - 20
Ga(III)~ 240 to 260~ 2 - 5

Note: The exact values are dependent on the magnetic field strength and specific experimental conditions. The chemical shifts are referenced to an external standard of 1 M Ga(NO₃)₃ solution. nih.govillinois.edu

Vibrational Spectroscopy (e.g., Infrared, Raman) for Bond Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a direct probe of the bonding within a molecule by measuring the energies of its vibrational modes. scitepress.orgrsc.orgacs.orgnih.gov These techniques are complementary, with certain vibrations being active in one and inactive in the other based on the molecule's symmetry.

For gallium(II) chloride, vibrational spectroscopy is instrumental in identifying the presence of the crucial Ga-Ga bond. The stretching frequency of this bond is a direct measure of its strength. Raman spectroscopy has been particularly useful in this regard. For instance, a Raman band observed in molten Ga₂Cl₄ has been attributed to the Ga-Ga stretching vibration, providing strong evidence for the existence of the dimeric Ga₂Cl₄ unit in the liquid state. acs.org

The vibrational spectra of Ga₂Cl₄ adducts also provide information about the Ga-Cl and Ga-ligand bonds. The positions of the Ga-Cl stretching frequencies can indicate whether the chlorine atoms are in terminal or bridging positions.

Table 3: Tentative Vibrational Frequencies for Gallium Chloride Species

Compound/SpeciesVibrational ModeFrequency (cm⁻¹)Spectroscopic Method
Ga₂Cl₄ (molten)ν(Ga-Ga)~235Raman
Ga₂Cl₆Terminal ν(Ga-Cl)~400-450IR, Raman
Bridging ν(Ga-Cl)~250-300IR, Raman

Note: Definitive and fully assigned IR and Raman spectra for isolated Ga₂Cl₄ are challenging to obtain due to its reactivity and tendency to exist in equilibrium with other species.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Chemical State Analysis

X-ray spectroscopic techniques, such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS), are powerful tools for determining the oxidation state and local coordination environment of an element. sigmaaldrich.com

XPS provides information about the elemental composition and chemical state of a sample by measuring the binding energies of core-level electrons. The binding energy of a core electron is sensitive to the oxidation state of the atom; a higher binding energy generally corresponds to a higher oxidation state. For gallium compounds, both the Ga 2p and Ga 3d core levels can be analyzed.

A study of a series of molecular gallium compounds, including the Ga(II) species Ga₂Cl₄(dioxane)₂, demonstrated the utility of XPS in determining the chemical state of gallium. acs.org By comparing the Ga 2p₃/₂ and Ga 3d binding energies of the Ga(II) compound to those of Ga(0), Ga(I), and Ga(III) standards, a clear distinction in the electronic environment of the gallium centers can be made.

XAS , particularly the X-ray Absorption Near Edge Structure (XANES) region, provides information about the oxidation state and coordination geometry of the absorbing atom. The energy and shape of the absorption edge are characteristic of the electronic structure of the element. XAS has been employed to distinguish between different gallium oxidation states in various materials. sigmaaldrich.com

Table 4: Representative XPS Binding Energies for Gallium Species

CompoundCore LevelBinding Energy (eV)
Gallium Metal (Ga⁰)Ga 2p₃/₂1116.7
Ga 3d₅/₂18.7
Ga₂Cl₄(dioxane)₂ (Ga²⁺) Ga 2p₃/₂ ~1118.5
Ga 3d₅/₂ ~20.8
GaCl₃ (Ga³⁺)Ga 2p₃/₂~1119.2
Ga 3d₅/₂~21.5
Ga₂O₃ (Ga³⁺)Ga 2p₃/₂1118.0
Ga 3d₅/₂20.5

Data compiled from various sources, and values for Ga₂Cl₄(dioxane)₂ are approximate based on graphical data. acs.org

Analysis of Gallium-Gallium Bonding in Dihalo-Gallium(II) Compounds

The defining feature of molecular gallium(II) halides is the presence of a direct gallium-gallium single bond. The nature of this bond has been a subject of significant research interest, with various spectroscopic and computational methods employed for its characterization.

Solid-state NMR spectroscopy has emerged as a powerful technique for the direct characterization of the Ga-Ga bond. By measuring the through-bond J-coupling between the two gallium nuclei (⁶⁹Ga or ⁷¹Ga), direct evidence for the covalent linkage is obtained. For example, in the dioxane, THP, and THF adducts of Ga₂Cl₄, the observation of such couplings confirms the ethane-like [L₂Cl₂Ga-GaCl₂L₂] structure. docbrown.info The magnitude of the J-coupling is sensitive to the geometry and electronic structure of the Ga-Ga bond.

X-ray crystallography provides definitive information on the Ga-Ga bond length in the solid state. In Ga₂Cl₄(dioxane)₂, the Ga-Ga bond distance is approximately 2.406 Å, which is consistent with a single bond.

Vibrational spectroscopy, as mentioned earlier, can identify the Ga-Ga stretching frequency, which is related to the bond strength. Theoretical calculations, such as Density Functional Theory (DFT), complement these experimental techniques by providing insights into the molecular orbitals involved in the Ga-Ga bond and predicting its properties.

Coordination Geometries and Electronic Configurations in Gallium(II) Complexes

The coordination chemistry of gallium(II) is dominated by the formation of adducts with Lewis bases, which stabilize the Ga-Ga bonded dimer. In the absence of stabilizing ligands, "GaCl₂" exists as the mixed-valence salt Ga⁺[GaCl₄]⁻.

The electronic configuration of a gallium atom is [Ar] 3d¹⁰ 4s² 4p¹. In the Ga(II) state, with a formal d⁹ configuration, the single unpaired electron in a mononuclear species would make it paramagnetic. However, the diamagnetic nature of Ga₂Cl₄ adducts is explained by the formation of a Ga-Ga single bond, wherein the two unpaired electrons from the two Ga(II) centers pair up to form a covalent bond. The electronic structure can be described by a molecular orbital diagram where a σ-bonding orbital formed from the overlap of the appropriate atomic orbitals on each gallium atom is occupied by two electrons.

The synthesis of various mononuclear and dinuclear gallium complexes with α-diimine ligands has also shed light on the coordination and electronic structures of gallium(II) species. Depending on the reaction conditions and the nature of the ligand, both Ga(III) complexes with reduced ligands and true Ga(II)-Ga(II) bonded species can be formed. researchgate.net

Chemical Reactivity and Mechanistic Pathways

Lewis Acidity of Gallium(II) Chloride and its Derivatives

The Lewis acidity of gallium halides is a cornerstone of their chemical behavior. In the context of the mixed-valence Ga(I)[Ga(III)Cl₄], the Lewis acidity is primarily associated with the [GaCl₄]⁻ anion, or more accurately, the Ga(III) center. Gallium(III) chloride is a known Lewis acid, capable of accepting electron pairs from donor molecules. wikipedia.org Its acidity is influenced by the nature of its substituents; for instance, the acidity of gallium halides decreases as halogens are substituted from chlorine to fluorine, a trend opposite to that observed in boron halides. nih.govresearchgate.net This behavior is understood by considering not just the electron-accepting strength of the gallium center but also electrostatic interactions and closed-shell repulsion with the corresponding Lewis base. nih.govresearchgate.net

Compared to its lighter homolog, aluminum chloride, gallium(III) chloride is generally a milder Lewis acid toward nitrogen and oxygen donors but acts as a stronger Lewis acid toward softer donors like thioethers. wikipedia.org This property aligns with its classification as a "soft acid" in Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org

In derivatives, the coordination environment significantly impacts Lewis acidity. For example, the coordination of a gallium(I) species, such as in GaCp* (where Cp* is pentamethylcyclopentadienyl), to a nickel(II) transition metal center induces strong Lewis acidity at the gallium site. acs.org This "umpolung" or reversal of reactivity makes the typically Lewis basic Ga(I) center highly electrophilic and capable of activating substrates like nitriles. acs.org This demonstrates that the Lewis acidic character is not static and can be tuned through the formation of derivatives with other metal centers.

Gallium HalideRelative Lewis Acidity TrendInteraction Characteristics
GaCl₃Stronger acid towards soft bases (e.g., thioethers) than AlCl₃. wikipedia.orgActs as a catalyst in Friedel-Crafts reactions and carbogallation. wikipedia.org
GaF₃Acidity trend with halogen substitution is opposite to boron halides. nih.govresearchgate.netAcidity is influenced by electrostatic interactions and repulsion. nih.govresearchgate.net
GaCp* (coordinated to Ni(II))Induced strong Lewis acidity at the Ga(I) center. acs.orgDemonstrates reactivity "umpolung," enabling electrophilic activation. acs.org
Table 1. Comparison of Lewis Acidity in Gallium Chloride and its Derivatives.

Role in Carbometalation and Heterometalation Reactions

Gallium chlorides are effective reagents and catalysts in carbometalation and heterometalation reactions, which involve the addition of a metal-carbon or metal-heteroatom bond across an unsaturated carbon-carbon bond. Gallium(III) chloride, often the active species derived from lower-valent precursors, facilitates the carbogallation of alkynes. nih.gov In a typical mechanism, GaCl₃ can react with an organometallic reagent via transmetalation to produce an alkynylgallium species. nih.gov Subsequent reaction between two such species can lead to a dimeric digallium compound, effectively adding a Ga-C bond across the alkyne. nih.gov

These reactions can also be initiated by the activation of an alkyne through π-coordination with a gallium center, which increases its electrophilicity and primes it for nucleophilic attack. nih.gov For instance, the reaction of GaCl₃ with silyl acetylenes can lead to azagallation, where a Ga-N bond is added across the carbon-carbon triple bond. nih.gov Similarly, allylic gallium species, generated from allylic silanes and GaCl₃, undergo regioselective allylgallation with substrates like cyclopropenes. nih.gov

Electrophilic Activation of Unsaturated Organic Substrates

The Lewis acidic nature of gallium chloride species underpins their ability to activate unsaturated organic molecules. By accepting electron density from a π-system (like an alkyne or alkene) or a strained ring (like a cyclopropane), the gallium center renders the substrate highly electrophilic and susceptible to further reaction. nih.govresearchgate.netnih.gov

A prominent example is the GaCl₃-mediated reaction with ethynylsilane, which can lead to the formation of a trienyl cation intermediate, demonstrating potent electrophilic activation. nih.gov Gallium(III) chloride also complexes strongly with π-donors like silylethynes, generating a highly electrophilic species that can be used to alkylate aromatic hydrocarbons. wikipedia.org

Furthermore, GaCl₃ has been employed to initiate complex reaction cascades involving the activation of donor-acceptor cyclopropanes and alkynes. nih.gov The process begins with the gallium-promoted opening of the cyclopropane ring, generating a zwitterionic intermediate that subsequently drives double C(sp³)–H functionalization reactions on unactivated alkyl groups. nih.gov This methodology highlights the capacity of gallium chloride to generate highly reactive carbocationic intermediates, which are central to constructing complex molecular scaffolds. researchgate.netnih.gov

Disproportionation Reactions of Gallium(I) and Gallium(II) Species

A defining characteristic of lower-valent gallium compounds is their propensity to undergo disproportionation. The +1 and +2 oxidation states of gallium are generally less stable than the +3 state. learncbse.in Consequently, in solution, gallium(I) species readily disproportionate into elemental gallium (Ga(0)) and the more thermodynamically stable gallium(III) ion. learncbse.indoubtnut.com

The mixed-valence compound Ga(I)Ga(III)Cl₄ owes its stability to this principle, effectively being a self-passivated form of Ga(I). Electrochemical studies have also provided direct evidence for the formation of low-oxidation-state gallium (Ga(I) or Ga(II)) during the reduction of Ga(III) species, followed by their disproportionation to Ga(0) and Ga(III). researchgate.netacs.org This intrinsic instability is a crucial factor in the synthetic applications of lower-valent gallium halides, as they can serve as in situ sources of both Ga(0) and Ga(III) reagents.

Reactivity with Main Group and Transition Metal Centers

Reduced gallium halides are valuable precursors for the synthesis of compounds containing direct bonds between gallium and other metals, particularly transition metals. The reaction of reduced gallium chloride (prepared by refluxing GaCl₃ with gallium metal) with triruthenium dodecacarbonyl, Ru₃(CO)₁₂, leads to the cleavage of the Ru-Ru bonds and the formation of novel complexes featuring ruthenium-gallium bonds. acs.org

Among the products identified are Ru{GaCl(THF)₂}{GaCl₂(THF)}₂(CO)₃ and Ru₂{GaCl₂(THF)}₂(CO)₈. acs.org The former is particularly significant as it represents a rare example of a complex where a gallium(I) species is terminally coordinated to a transition metal center. acs.org Similarly, Ga(I) precursors like GaCp* react with nickel(II) sources to form complexes such as [Ni(GaCp*)₄]²⁺, which contains direct Ni-Ga bonds. acs.org These syntheses demonstrate that lower-valent gallium species can act as effective ligands for transition metals, opening pathways to new classes of bimetallic and cluster compounds.

PrecursorsResulting ComplexSignificance
Reduced Gallium Halide + Ru₃(CO)₁₂Ru{GaCl(THF)₂}{GaCl₂(THF)}₂(CO)₃Contains a terminally coordinated Ga(I) ligand to a transition metal. acs.org
Reduced Gallium Halide + Ru₃(CO)₁₂Ru₂{GaCl₂(THF)}₂(CO)₈First example of a compound with a Ruthenium-Gallium bond. acs.org
GaCp* + Ni(MeCN)₆₂[Ni(GaCp*)₄]²⁺Features direct Nickel-Gallium(I) bonds, inducing Lewis acidity on Ga. acs.org
Table 2. Examples of Synthesized Complexes with Metal-Gallium Bonds.

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. scienceinfo.comsavemyexams.com These reactions can proceed through various mechanisms, including dissociative (D), associative (A), and interchange (I) pathways, depending on the metal center, its coordination number, and the nature of the ligands involved. oup.comopenochem.org

For gallium(II) chloride, ligand exchange can occur at the different gallium centers present. In the true Ga(II) dimer, Ga₂Cl₄, coordination of Lewis bases like dioxane leads to the formation of stable adducts such as Ga₂Cl₄(C₄H₈O₂)₂. wikipedia.orgwikipedia.org This reaction involves the addition of dioxane ligands to the gallium centers. Similarly, the synthesis of ruthenium-gallium complexes from reduced gallium chloride in tetrahydrofuran (THF) yields products containing coordinated THF molecules, such as {GaCl(THF)₂} and {GaCl₂(THF)}, indicating that THF can act as a ligand and substitute or add to the gallium centers. acs.org

Gallium SpeciesIncoming LigandProductReaction Type
Ga₂Cl₄Dioxane (C₄H₈O₂)Ga₂Cl₄(C₄H₈O₂)₂ wikipedia.orgwikipedia.orgLigand Addition
Reduced Gallium ChlorideTetrahydrofuran (THF){GaCl(THF)₂} and {GaCl₂(THF)} moieties acs.orgLigand Addition/Coordination
GaCl₃Chloride (Cl⁻)[GaCl₄]⁻ wikipedia.orgLigand Addition
Table 3. Examples of Ligand Exchange and Addition Reactions involving Gallium Chlorides.

Investigations of Reaction Intermediates and Transition States

Investigations into the mechanistic pathways of reactions involving Gallium(II) chloride, which exists as the mixed-valence compound digallium tetrachloride (Ga₂Cl₄), have revealed the transient existence of highly reactive intermediates and associated transition states. Predominantly, these investigations have centered on computational studies and product analysis, as the direct experimental observation of these fleeting species is inherently challenging.

A key area of study has been the role of Ga₂Cl₄ in reduction reactions, where it is often proposed as a probable intermediate in reductions using elemental gallium. nih.govacs.org Its reactivity is significantly influenced by its structure, which is more accurately represented as Ga(I)[Ga(III)Cl₄]. This formulation highlights the presence of both gallium(I) and gallium(III) centers, which dictates its chemical behavior.

One of the few proposed mechanisms involving Ga₂Cl₄ is its reaction with 1,2-diols in tetrahydrofuran (THF). In this reaction, a mechanism has been suggested that involves the oxidative addition of the diol to the THF-solvated form of digallium tetrachloride, (THF)Cl₂Ga-GaCl₂(THF). This initial step is thought to generate a gallium hydride intermediate, which then proceeds to react further.

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic profiles of reactions involving gallium chlorides. While much of this research has focused on the more common GaCl₃, the principles can be extended to understand the behavior of the Ga(III) center in Ga₂Cl₄. These studies help in mapping the potential energy surface of a reaction, identifying the structures of transition states, and calculating their corresponding activation energies. For instance, in GaCl₃-mediated reactions, computational models have detailed the formation of various intermediates, providing insights into the step-by-step molecular transformations. mdpi.com

Spectroscopic methods, such as infrared (IR) spectroscopy, can provide valuable information on reaction progress and may help in the detection of certain intermediates by observing changes in bond vibrational frequencies over time. wikipedia.org However, due to the typically low concentrations and short lifetimes of reaction intermediates and transition states in Ga₂Cl₄ reactions, their direct spectroscopic characterization remains a significant experimental hurdle.

The table below summarizes key proposed intermediates and transition states in reactions involving gallium chlorides, drawing analogies from related, more extensively studied systems where applicable.

Reaction Type Proposed Intermediate/Transition State Method of Investigation Key Findings
Reduction of TaCl₅ with Ga/Ga₂Cl₄Ga₂Cl₄ as a reactive intermediateProduct AnalysisGa₂Cl₄ is a more convenient reductant than elemental gallium, suggesting its role as a key intermediate in the reduction process. nih.govacs.org
Reaction with 1,2-diolsGallium hydride intermediateMechanistic ProposalOxidative addition of the diol to a THF solvate of Ga₂Cl₄ is proposed to form a transient gallium hydride species.
GaCl₃-mediated organic reactionsVarious complex intermediatesDFT CalculationsComputational models have characterized the structures and energetics of intermediates and transition states in reactions catalyzed by GaCl₃. mdpi.com

It is important to note that the field of gallium(II) chloride reaction mechanisms is still developing, and many of the proposed intermediates and transition states are based on indirect evidence and theoretical calculations rather than direct observation. Future advancements in ultrafast spectroscopic techniques and more sophisticated computational models are expected to provide a more detailed and definitive understanding of these complex reactive pathways.

Coordination Chemistry of Gallium Ii Chloride and Its Polyhalide Anions

Formation and Stability of Adducts with Lewis Bases

Gallium(II) chloride, which exists as a dimer with a Ga-Ga bond, readily forms adducts with a variety of Lewis bases. The stability and structure of these adducts are highly dependent on the nature of the donor atom and the steric and electronic properties of the ligand.

Nitrogen-Donor Ligands (e.g., N-heterocyclic Carbenes, Pyridine Derivatives)

Nitrogen-donor ligands have been extensively used to stabilize gallium species. N-heterocyclic carbenes (NHCs) have emerged as particularly effective ligands in this regard. The reaction of Ga₂Cl₄ with NHCs can lead to the formation of stable adducts. For instance, the synthesis and characterization of NHC and cyclic (alkyl)(amino)carbene (cAAC) adducts with gallium chlorides have been reported. These studies demonstrate that the steric bulk of the NHC can influence the final product, sometimes leading to the extrusion of the NHC. While many studies focus on gallium(III) chloride adducts, the principles of Lewis acid-base interactions are applicable to gallium(II) systems.

The coordination chemistry of gallium(II) chloride with pyridine derivatives is less explored compared to its gallium(III) counterpart. Research on gallium(III) complexes with pyridine-containing ligands, such as pyridine-2,6-dicarboxylic acid, has shown the formation of stable complexes. It is plausible that gallium(II) chloride would also form adducts with simple pyridines, though their stability might be lower compared to the more Lewis acidic gallium(III) center. The interaction would likely involve the donation of the lone pair of electrons from the nitrogen atom of the pyridine ring to the gallium center. The stability of such adducts would be influenced by factors such as the basicity of the pyridine derivative and steric hindrance around the nitrogen atom.

Oxygen-Donor Ligands (e.g., β-diketonates, Ethers, Alkoxides, Crown Ethers)

Oxygen-donor ligands form a diverse range of adducts with gallium(II) chloride.

β-diketonates: Gallium(II) compounds stabilized by β-diketonate ligands have been synthesized and structurally characterized. These complexes feature a direct gallium-gallium bond, with each tetracoordinated gallium atom in the +2 oxidation state bonded to a chloride and a chelated β-diketonate ligand.

Ethers: A polymeric 1,4-dioxane adduct of gallium(II) chloride, [Ga₂Cl₄(dioxane)₂]ₓ, has been reported. In this structure, each gallium atom is five-coordinate, and the dioxane molecules bridge the Ga₂Cl₄ units, leading to a polymeric chain. This indicates that simple ethers can coordinate to gallium(II) centers, although the resulting adducts may be polymeric rather than discrete monomers.

Alkoxides: While the majority of research on gallium alkoxides focuses on the gallium(III) oxidation state, chloro-gallium bis(alkoxides) have been synthesized. These studies provide insight into the bonding and structural dynamics of gallium-oxygen bonds, which are relevant to the potential formation of gallium(II) alkoxide complexes. The synthesis of gallium(III) alkoxides often involves the reaction of gallium chloride with alkali metal alkoxides. A similar approach could potentially be used to generate gallium(II) alkoxide species from Ga₂Cl₄.

Crown Ethers: The use of crown ethers to stabilize low-valent gallium cations has been explored. While much of this work has focused on gallium(I), the synthesis of a [Ga( ucl.ac.ukcrown-4)][GaCl₄] complex demonstrates the ability of crown ethers to encapsulate gallium cations. surfacesciencewestern.comacs.orgnih.gov This suggests that crown ethers could also form stable complexes with gallium(II) cations, where the macrocycle would encapsulate the [GaCl]⁺ unit. The interaction is primarily electrostatic, with the lone pairs of the oxygen atoms of the crown ether coordinating to the gallium center. surfacesciencewestern.com

Phosphorus-Donor Ligands (e.g., Diphosphines)

Diphosphine ligands have been shown to coordinate to gallium centers, leading to the formation of stable bimetallic complexes. While much of the research has been on gallium(III) systems, the principles can be extended to gallium(II). The phosphorus atoms of the diphosphine ligand act as Lewis bases, donating their lone pairs of electrons to the gallium centers. The chelate effect of diphosphine ligands can contribute to the stability of the resulting complexes.

Characterization of Cationic Gallium(II) Complexes

The characterization of cationic gallium(II) complexes relies on a combination of spectroscopic and analytical techniques.

NMR Spectroscopy: Multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P, and ⁷¹Ga) is a powerful tool for characterizing these complexes in solution. ⁷¹Ga NMR, in particular, can provide information about the coordination number and symmetry of the gallium environment, although the signals can be broad due to the quadrupolar nature of the ⁷¹Ga nucleus.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is useful for identifying the mass-to-charge ratio of cationic complexes in solution, confirming their formulation.

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to probe the electronic environment of the gallium centers, providing information about their oxidation state. surfacesciencewestern.com

Below is a table summarizing the characterization data for a representative cationic gallium complex.

Complex Technique Key Findings Reference
[Ga( ucl.ac.ukcrown-4)][GaCl₄]X-ray CrystallographyConfirmed the presence of the [Ga( ucl.ac.ukcrown-4)]⁺ cation and the [GaCl₄]⁻ anion. surfacesciencewestern.com
ESI-MSObserved a signal corresponding to the [Ga( ucl.ac.ukcrown-4)]⁺ cation. surfacesciencewestern.com
XPSClassified the gallium(I)-crown ether complex as electron-deficient. surfacesciencewestern.com

Chemistry of Tetrachlorogallate(III) and Heptachlorodigallate Anions

In the coordination chemistry of gallium(II) chloride, the formation of polyhalide anions is a common feature, particularly the tetrachlorogallate(III) anion, [GaCl₄]⁻.

The tetrachlorogallate(III) anion is a stable, tetrahedral species that often acts as the counterion in cationic gallium complexes. Its formation can occur through disproportionation of gallium(II) species or through halide abstraction from a gallium center. The chemistry of the [GaCl₄]⁻ anion is well-established, and it is a common component in many gallium-containing ionic compounds.

The heptachlorodigallate anion , [Ga₂Cl₇]⁻, is a less common but structurally interesting species. It can be viewed as two GaCl₄ tetrahedra sharing a bridging chlorine atom. Its synthesis and characterization are not as extensively documented as those of the tetrachlorogallate(III) anion.

Electronic Structure and Bonding Analysis in Coordination Compounds

The electronic structure and bonding in gallium(II) coordination compounds have been investigated using computational methods, such as Density Functional Theory (DFT). These studies provide valuable insights into the nature of the metal-ligand and metal-metal bonds.

In cationic complexes, such as those with crown ethers, the interaction between the gallium cation and the oxygen donor atoms is found to be primarily electrostatic. surfacesciencewestern.com Natural Bond Orbital (NBO) calculations can be used to determine the charge distribution within the complex and the nature of the orbitals involved in bonding. For instance, in the [Ga( ucl.ac.ukcrown-4)]⁺ cation, the +1 charge is primarily located on the gallium center, and the lone pair on the gallium has a high degree of s-character. surfacesciencewestern.com

The table below summarizes key findings from bonding analyses of gallium coordination compounds.

Compound/System Method Key Findings Reference
[Fe(CO)₄(GaX)] (X = F-I)DFTFe-GaX bonds have high dissociation energies. σ-donation from GaX is much stronger than π-back-donation. acs.org
[Ga( ucl.ac.ukcrown-4)]⁺NBO CalculationThe +1 charge is primarily on the Ga center. The Ga-O interaction is mainly electrostatic. surfacesciencewestern.com
Gallium ion with polysaccharideDFTCOO⁻-Ga bond lengths are shorter and have larger Mulliken populations than other O-Ga contacts. nih.gov

Catalytic Applications of Gallium Ii Chloride in Organic and Inorganic Synthesis

π-Acid Catalysis in Olefinic and Alkynic Substrates

As a potent Lewis acid, gallium chloride excels at activating π-systems, particularly alkynes, rendering them susceptible to nucleophilic attack. This π-acid catalysis is fundamental to many of the transformations discussed below. Gallium(III) chloride is recognized as a highly electrophilic catalyst for alkyne activation, facilitating intramolecular cyclization reactions of ω-aryl-1-alkynes with high regioselectivity. The strong interaction between the gallium center and the alkyne π-bond polarizes the substrate, initiating subsequent bond formations.

A direct example of Ga(II) reactivity involves the hydrogallation of trimethylsilylethynylbenzenes with hydridodichlorogallium (H-GaCl₂). This reaction proceeds via the syn-addition of the H-Ga bond across the carbon-carbon triple bond, affording alkenyl-gallium dichloride compounds in nearly quantitative yields. These organogallium products are themselves useful intermediates, potentially serving as chelating Lewis acids.

Cycloisomerization and Related Cascade Reactions

Gallium chloride has proven to be an exceptional catalyst for the cycloisomerization of enynes and arenynes, providing efficient pathways to structurally unique polycyclic compounds. nih.gov For instance, GaCl₃ catalyzes the cycloisomerization of 1,6-arenynes to yield 1,2-dihydronaphthalenes in a regiocontrolled manner. acs.org This transformation is believed to proceed through a carbocationic intermediate, highlighting the catalyst's ability to stabilize such species. nsf.gov

The catalytic prowess of gallium extends to more complex cascade reactions. In the synthesis of the tricyclic core of icetexane natural products, a GaCl₃-catalyzed cycloisomerization of an alkynyl indene substrate was the key step, forming a cycloheptadiene product in excellent yield. nsf.gov Mechanistic studies suggest that the superior selectivity of gallium catalysts in these reactions, compared to some transition metals, stems from the relative stability of the intermediates formed during the catalytic cycle. nsf.gov Gallium(III) chloride is also effective for the cycloisomerization of allenynes into cyclic allenenes, demonstrating comparable or, in some cases, superior reactivity to gold-based catalysts, particularly for substrates with disubstituted allenic terminals. nih.gov

Table 1: Representative Gallium-Catalyzed Cycloisomerization Reactions

Substrate Type Catalyst Product Type Yield (%) Reference
1,6-Arenyne GaCl₃ 1,2-Dihydronaphthalene High acs.org
Alkynyl Indene GaCl₃ Tricyclic Cycloheptadiene Excellent nsf.gov
1,6-Allenyne GaCl₃ Cyclic Allenene 70-91 nih.gov
ω-Phenyl-1-yne GaCl₃ Dihydronaphthalene High nih.gov

Friedel-Crafts Type Transformations

The strong Lewis acidity of gallium chloride makes it an effective catalyst for Friedel-Crafts reactions, a cornerstone of carbon-carbon bond formation in aromatic chemistry. nih.govresearchgate.net It can efficiently catalyze both alkylation and acylation reactions. In some instances, GaCl₃ has been shown to be a viable substitute for more traditional Lewis acids like aluminum chloride (AlCl₃). researchgate.net

A powerful application of this reactivity is found in tandem reactions where a cycloisomerization is followed by an intermolecular Friedel-Crafts addition. acs.org Specifically, after the GaCl₃-catalyzed cyclization of a 1,6-arenyne, the resulting intermediate can be trapped by an external electron-rich arene (such as anisole or indole derivatives) to construct valuable polycyclic frameworks. acs.org This unique ability of gallium salts to catalyze both C-C bond-forming events in a single pot underscores their synthetic utility. acs.org Furthermore, liquid coordination complexes based on GaCl₃ have been developed as catalysts for the Friedel-Crafts alkylation of benzene with olefins like 1-decene, achieving high reaction rates under ambient conditions and offering a safer alternative to hazardous catalysts like HF. acs.org

Table 2: Examples of Gallium-Catalyzed Friedel-Crafts Reactions

Aromatic Substrate Electrophile Catalyst System Product Type Reference
Benzene 1-Decene GaCl₃-based LCCs* Phenyldecane acs.org
Anisole, Phenol Cycloisomerization Intermediate GaCl₃ Polycyclic Compound acs.org
Naphthol, Alkyne, Aldehyde (Three-component coupling) GaCl₃ Chromene Compound nih.gov

*LCCs: Liquid Coordination Complexes

Hydroarylation and Transfer Hydrogenation Processes

Gallium catalysts are proficient in mediating hydroarylation reactions, particularly the intramolecular addition of an aryl C-H bond across an alkyne. GaCl₃ has been shown to be an excellent catalyst for the 6-exo-dig cyclization of aryl-alkynes to form dihydronaphthalene derivatives, with yields comparable to those achieved with highly electrophilic gold(I) catalysts. tdl.org This reaction provides a direct method for synthesizing fluoranthene and decacyclene frameworks, which are of interest for materials science applications. tdl.org

In the realm of reduction chemistry, a well-defined cationic gallium(II) complex, [IPrGaCl₂][SbF₆], has been identified as a potent catalyst for the transfer hydrogenation of alkenes. sigmaaldrich.com Using 1,4-cyclohexadiene as a hydrogen source, this main-group catalyst effectively reduces olefins. The same complex also functions as a hydroarylation catalyst, enabling hydrogenative cyclizations in a single process. sigmaaldrich.com This represents a rare instance of a main-group compound catalyzing alkene transfer hydrogenation, a domain typically dominated by transition-metal complexes. sigmaaldrich.com

Homoconjugate Addition Reactions

Gallium catalysis has been successfully applied to homoconjugate addition reactions, enabling the formation of challenging tertiary and quaternary carbon centers. Both GaCl₃ and the cationic complex (IPr)GaCl₃/AgSbF₆ have been shown to catalyze the addition of organoboron nucleophiles to activated cyclopropanes. nih.govsigmaaldrich.com This reaction proceeds via ring-opening of the cyclopropane to generate a carbocationic intermediate, which is then attacked by the nucleophile. sigmaaldrich.com

The methodology is robust, tolerating a range of electron-deficient aryl, alkenyl, and alkyl-substituted cyclopropanes. nih.govsigmaaldrich.com It is compatible with various alkenyl, alkynyl, and aryl boronic esters as nucleophiles, providing access to highly hindered γ-tertiary and γ-quaternary carbons. nih.govsigmaaldrich.com This transformation highlights the capacity of gallium catalysts to mediate complex bond formations through the generation and control of reactive carbocationic intermediates. sigmaaldrich.com

Asymmetric Catalysis Employing Gallium-Based Systems

The development of chiral gallium catalysts for asymmetric synthesis is a growing area of research. By incorporating chiral ligands, the Lewis acidic gallium center can create a stereochemically defined environment to control the facial selectivity of a reaction. Novel chiral gallium Lewis acid catalysts featuring semi-crown ligands have been successfully employed in asymmetric Mukaiyama aldol reactions in aqueous media. These catalysts have provided aldol products with good yields, diastereoselectivities, and enantioselectivities. The potential for asymmetric catalysis is not limited to Ga(III); the possibility of asymmetric Ga(I) catalysis has also been demonstrated, opening new avenues for enantioselective C-C bond formation.

Mechanistic Elucidation of Gallium(II) Catalyzed Reactions

Understanding the mechanisms of gallium-catalyzed reactions is crucial for catalyst design and reaction optimization. Density Functional Theory (DFT) calculations and experimental studies have provided significant insights. In the cycloisomerization of N-tethered 1,6-arenynes, DFT studies revealed the crucial role of the tether in stabilizing carbocationic intermediates, which helps to explain the observed regioselectivity (6-exo-dig vs. 7-endo-dig). acs.org

For homoconjugate additions to cyclopropanes, control experiments support the involvement of an intermediate carbocation in the formation of the new carbon center. nih.gov In some transformations, the active catalytic species is formed in situ. For example, elemental gallium (Ga(0)) can be oxidized by a cocatalyst to form a transient Ga(I) species, which then enters the catalytic cycle.

The nature of the gallium species in solution is also a key factor. Gallium(III) chloride exists as a Ga₂Cl₆ dimer in the solid state and at low temperatures in solution. The dissociation of this dimer into the monomeric, more Lewis acidic GaCl₃ is often a prerequisite for catalysis. Theoretical studies have explored the mechanism of this dissociation, which can proceed through intermediate corner-sharing dimers. Furthermore, computational studies on GaCl₃-mediated reactions have shown that other reagents, such as aldehydes, can act as co-catalysts by facilitating proton-shuttle processes, and that excess GaCl₃ can react with water formed in situ to ensure the reaction proceeds under acidic conditions.

Gallium Ii Chloride As a Precursor in Advanced Materials Science

Utilization in Semiconductor Material Synthesis

Gallium(II) chloride has been investigated as a precursor for creating vital compound semiconductors, particularly through chemical vapor deposition techniques. Its reactivity and decomposition pathways are of significant interest for depositing high-purity semiconductor materials.

Metal Organic Chemical Vapor Deposition (MOCVD) Precursors

While traditional Metal Organic Chemical Vapor Deposition (MOCVD) for gallium-based semiconductors often relies on organometallic sources like trimethylgallium (B75665) (TMGa) or triethylgallium (B73383) (TEGa), research has explored the use of halide-based precursors. abachy.comcornell.edu Gallium(II) chloride, in this context, presents an alternative gallium source. The primary advantage of using such inorganic precursors can be the avoidance of carbon incorporation into the grown semiconductor layers, which can be detrimental to device performance. mocvd-precursor-encyclopedia.de The design of single-source precursors, which contain both the group III and group V elements within one molecule, is an area of active research to improve stoichiometric control during deposition. mocvd-precursor-encyclopedia.de

Formation of Gallium Nitride (GaN) and Gallium Phosphide (GaP)

The synthesis of wide-bandgap semiconductors like Gallium Nitride (GaN) and Gallium Phosphide (GaP) is critical for optoelectronic and high-power electronic devices. wikipedia.orgwiley-vch.de Hydride Vapor Phase Epitaxy (HVPE) is a common method for GaN growth, which typically involves the reaction of gallium monochloride (GaCl) with ammonia. atomfair.comresearchgate.net The GaCl is usually generated in-situ by reacting molten gallium with hydrogen chloride gas. atomfair.com The exploration of other gallium chloride species, including the Ga(I)[Ga(III)Cl₄] complex, serves as a potential alternative pathway for the delivery of gallium to the growth surface, potentially influencing growth kinetics and material properties.

Synthesis of Gallium-Containing Thin Films and Nanostructures

The fabrication of thin films and nanostructures is fundamental to modern electronics and materials science. Gallium(II) chloride is a candidate for various deposition techniques aimed at creating these precisely controlled material architectures.

Aerosol-Assisted Chemical Vapor Deposition (AACVD) Applications

Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a versatile technique that overcomes the limitation of precursor volatility required in conventional CVD. lsbu.ac.uknih.govlsbu.ac.uk In AACVD, a solution containing the precursor is aerosolized and transported to a heated substrate, where decomposition and film formation occur. acs.org While many studies on gallium-based thin films via AACVD utilize precursors like gallium acetylacetonate (B107027) to produce gallium oxide, the solubility of inorganic compounds like gallium(II) chloride in suitable solvents allows for its potential use in this method. nih.gov This extends the range of possible materials that can be deposited, including doped oxides or other complex gallium compounds, by co-dissolving multiple precursors. lsbu.ac.uknih.govlsbu.ac.uk

Table 1: Comparison of Gallium Precursors in Deposition Techniques

Precursor Type Deposition Method Target Material Key Advantages
Organometallic (e.g., TMGa) MOCVD GaN, GaP, GaAs High purity, precise control
Gallium(III) Acetylacetonate AACVD Gallium Oxide Good solubility, convenient

Role in Gallium-Based Liquid Metal Mediated Nanomaterial Synthesis

Gallium-based liquid metals and their alloys are emerging as novel reaction media for the synthesis of a wide array of nanomaterials. rsc.orgmonash.edu These liquid metals can dissolve other metals, and their unique surface properties, including a self-passivating oxide layer, can be harnessed to template the growth of nanostructures. ewadirect.comresearchgate.net While elemental gallium is the primary component, gallium salts can play a role in these syntheses. For instance, the electrochemical reduction of gallium ions from an electrolyte onto a liquid metal cathode can be a method to form alloys or nanoparticles. The use of gallium chloride solutions provides a source of gallium ions for such electrochemical or sonochemical synthesis routes, contributing to the formation of diverse nanomaterials. nih.gov

Precursor for Electrolyte Salts in Energy Storage Systems

The development of next-generation batteries and energy storage devices relies heavily on the innovation of electrolyte materials. Research into non-aqueous and solid-state electrolytes has opened avenues for incorporating a wider range of elements, including gallium.

Gallium salts, such as those derived from gallium chloride, are studied for their potential use in electrolytes. For example, the electrochemical behavior of gallium(III) chloride in non-aqueous solvents like 1,2-dimethoxyethane (B42094) has been investigated for gallium electrodeposition, a process relevant to battery anodes. kuleuven.be Studies show that the reduction of Ga(III) can proceed through a Ga(I) intermediate, highlighting the complex electrochemistry of gallium chlorides in these systems. kuleuven.bescispace.com Furthermore, in the field of solid-state electrolytes, complex gallium-halide anions, such as those formed from the mechanochemical mixing of lithium halides with gallium fluoride (B91410) (GaF₃), have been shown to facilitate fast ion conduction. nih.gov These complex anions help to weaken the interaction between the mobile cation (e.g., Li⁺) and the halide, thereby boosting conductivity. nih.gov This principle suggests that electrolytes based on complex polyanions derived from gallium chlorides could be a promising area for future research in energy storage.

Table 2: Mentioned Chemical Compounds

Compound Name Chemical Formula
Gallium(II) chloride GaCl₂ (often Ga₂Cl₄)
Gallium Nitride GaN
Gallium Phosphide GaP
Trimethylgallium Ga(CH₃)₃
Triethylgallium Ga(C₂H₅)₃
Gallium acetylacetonate Ga(C₅H₇O₂)₃
Gallium monochloride GaCl
Hydrogen chloride HCl
Ammonia NH₃
Gallium(III) chloride GaCl₃
1,2-dimethoxyethane C₄H₁₀O₂
Gallium fluoride GaF₃

Development of Novel Gallium-Based Composites and Alloys

Gallium(II) chloride, with its unique electronic structure and reactivity, serves as a valuable precursor in the synthesis of advanced materials, particularly in the realm of novel gallium-based composites and alloys. Its utility is most prominently demonstrated in the formation of complex bimetallic and polymetallic cluster compounds, which can be considered nanoscale alloys with precisely defined atomic arrangements. These materials are of significant interest for their potential applications in catalysis, electronics, and materials science.

One of the notable applications of gallium(II) chloride is in the synthesis of bimetallic gold-gallium clusters. Research has shown that by using a suitable reducing agent, new bimetallic gold-gallium cluster compounds can be synthesized. These clusters are stabilized by ligands such as alkylphosphines. Specific examples of such clusters synthesized from gold(I) precursors include Au₆(GaCl₂)₄(PEt₃)₆, Au₇(GaCl₂)₃(PⁿPr₃)₆, and Au₁₃(GaCl₂)₅(GaCl)(PⁿPr₂ⁿBu)₉. In these structures, the GaCl₂ units are integral to the cluster's framework, often surrounding a core of gold atoms. The arrangement of these atoms can be complex, for instance, the Au₁₃(GaCl₂)₅(GaCl)(PⁿPr₂ⁿBu)₉ cluster exhibits a five-pointed star shape. These gold-gallium chains are a recurring motif and are analogous to the well-known gold-sulfur staples in thiol-stabilized gold clusters.

The structural characteristics of these gold-gallium clusters reveal insights into the bonding between the metal atoms. For example, in the Au₆(GaCl₂)₄(PEt₃)₆ cluster, the Au₄GaCl₂ unit is a recurring motif. The bond lengths between the gold and gallium atoms in these clusters are indicative of the nature of the metallic bonding.

Cluster CompoundInteratomic Distances (pm)
Au₆(GaCl₂)₄(PEt₃)₆Horizontal Ga–Au bonds: 260.4 pm Vertical Au–Au bonds: 280.2 ± 16.4 pm
Au₇(GaCl₂)₃(PⁿPr₃)₆Central Ga-Au bond in Au₃GaCl₂ motif: 242.6 ± 0.2 pm Outer Ga-Au bonds in Au₃GaCl₂ motif: 276.7 ± 9.8 pm
Au₁₃(GaCl₂)₅(GaCl)(PⁿPr₂ⁿBu)₉Central Ga-Au bond in Au₃GaCl₂ motif: 247 ± 0.9 pm Outer Ga-Au bonds in Au₃GaCl₂ motif: 276.9 ± 5.2 pm

In addition to gold-gallium clusters, gallium(II) chloride is a precursor for synthesizing ruthenium-gallium complexes. The reaction of triruthenium dodecacarbonyl (Ru₃(CO)₁₂) with digallium tetrachloride (Ga₂Cl₄) in the presence of gallium metal leads to the formation of ruthenium-gallium bonded compounds. Two such products that have been characterized are Ru{GaCl(THF)₂}{GaCl₂(THF)}₂(CO)₃·0.5THF and Ru₂(GaCl₂(THF))₂(CO)₈. These complexes are significant as they represent some of the first examples of compounds containing direct ruthenium-gallium bonds. The formation of these products highlights the role of gallium(II) chloride in facilitating the creation of mixed-metal frameworks.

Furthermore, digallium tetrachloride has been explored as a reductant in solid-state synthesis. For instance, it has been shown to be a more convenient reductant than gallium metal for the synthesis of hexatantalum tetradecachloride octahydrate (Ta₆(μ-Cl)₁₂Cl₂(OH₂)₄·4H₂O) from tantalum pentachloride (TaCl₅). Its utility in this context stems from its ability to be readily dispersed in the reaction mixture, leading to high yields of the desired tantalum cluster. This demonstrates the potential of gallium(II) chloride in the synthesis of a broader range of complex inorganic materials.

The development of these novel gallium-based materials from gallium(II) chloride underscores its importance as a precursor in advanced materials science. The ability to form well-defined bimetallic and cluster compounds opens up avenues for creating materials with tailored electronic and catalytic properties.

Theoretical and Computational Investigations of Gallium Ii Chloride Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and bonding in gallium chloride species. DFT calculations on various gallium-containing compounds, including those with GaCl₂ units, have provided significant insights.

Studies on bimetallic gold-gallium clusters containing GaCl₂ units have utilized DFT to probe the bonding situation and electronic configuration. nih.govrsc.org In these complex systems, the GaCl₂ unit is treated as a ligand. DFT calculations predict the electronic configuration by assuming each GaCl₂ unit contributes one electron, based on gallium being in the +3 oxidation state within the tetrachlorogallate anion. nih.govrsc.org The highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) are often found to have significant contributions from both the gallium and chlorine atoms of the GaCl₂ moiety, as well as the metal centers they coordinate to. rsc.org For instance, in certain gold-gallium clusters, the HOMO and HOMO-1 are primarily composed of orbitals from the GaCl₂ units and their adjacent gold atoms. rsc.org

DFT analysis of amidinate-stabilized gallium(II) dichloride dimers reveals that the Ga-Cl bonds are highly polarized towards the chlorine atoms. rsc.org This polarization is evident from the orbital contributions, with the chlorine atom contributing a significantly larger percentage (e.g., ~80-83%) to the bonding orbital. rsc.org This indicates a high degree of ionic character in the Ga-Cl bond. Further DFT studies on gallium(III) complexes with macrocyclic ligands also show that the electronic structure is heavily influenced by the coordination environment, with bonding dominated by van der Waals forces in some cases. dntb.gov.ua Upon surface oxidation, the electronic structure of gallium changes significantly, leading to the formation of a band gap characteristic of gallium oxide, a process that can be modeled using DFT to understand the evolution of the valence and conduction bands. acs.org

Table 1: Selected DFT-Calculated Orbital Contributions in Gallium-Chloride Bonds

Compound SystemBondOrbital Contribution (% Cl)Reference
Amidinate-stabilized Ga(II) dichloride (monomer)Ga-Cl80.3 rsc.org
Amidinate-stabilized Ga(II) dichloride (dimer)Ga-Cl83.0 rsc.org

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is essential for elucidating the complex reaction mechanisms and energy landscapes of chemical processes. nih.govnumberanalytics.comrsc.org For gallium chlorides, these models help explain their behavior in various reactions, such as dissociation and catalysis.

First-principles molecular dynamics (FPMD) simulations have been used to study the dissociation mechanism of gallium trichloride (B1173362) dimers (Ga₂Cl₆) into monomers (GaCl₃). mdpi.com These studies map the energy landscape of the dissociation process, showing its dependence on temperature and pressure. mdpi.com The simulations reveal that as temperature increases, the population of Ga-Cl bridging bonds decreases while the fraction of terminal Ga-Cl bonds increases, consistent with dimer dissociation. mdpi.com

DFT computations have also been employed to investigate the role of GaCl₃ and its dimer, Ga₂Cl₆, in Friedel-Crafts alkylation reactions. acs.org These studies confirmed the role of superelectrophilic Ga₂Cl₆ homodimers and are consistent with the experimentally observed second-order rate dependence on the gallium chloride catalyst. acs.org The calculations suggest a concerted electrophilic aromatic substitution mechanism, challenging the classical model of a distinct Wheland-type σ-complex intermediate. acs.org

The concept of an energy landscape is also crucial for understanding the stability and reactivity of various gallium species in catalytic cycles, such as in alkane dehydrogenation. researchgate.net By using hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, researchers can determine which gallium species are stable under reaction conditions and map the free energy landscape for different reaction pathways. researchgate.net This analysis helps identify rate-determining transition states and reveals that species like [GaH₂]⁺ and [GaH]²⁺ are highly active and stable for ethane (B1197151) dehydrogenation. researchgate.net

Table 2: Computationally Modeled Reaction Parameters for Gallium Chloride

Reaction/ProcessComputational MethodKey FindingReference
Ga₂Cl₆ ⇌ 2GaCl₃ DissociationFPMDDissociation constant and molar fractions calculated as a function of temperature and pressure. mdpi.com
Friedel-Crafts AlkylationDFT (M062X)Revealed a concerted mechanism involving Ga₂Cl₆ dimers, without a stable Wheland intermediate. acs.org
Alkane DehydrogenationQM/MMIdentified [GaH₂]⁺ and [GaH]²⁺ as stable, active species by analyzing the free energy landscape. researchgate.net

Prediction of Molecular Geometries and Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of molecular geometries and spectroscopic parameters, which can be compared with experimental data for validation.

For gallium(II) chloride, which exists in the solid state as Ga⁺[GaCl₄]⁻, computational models predict the geometries of both the cation and the anion. materialsproject.org The [GaCl₄]⁻ anion is predicted to have a tetrahedral geometry. quora.com In the solid state, GaCl₂ crystallizes in an orthorhombic space group with two distinct gallium sites. One site features tetrahedral coordination to four chlorine atoms with Ga-Cl bond lengths of 2.19 Å. The other site is also four-coordinate with longer Ga-Cl bond lengths of 3.09 Å. materialsproject.org

DFT calculations have been successfully used to predict the molecular structures of various gallium chloride complexes. For a redox-active gallium complex, (pyNO⁻)₂GaCl, the computed bond distances were in good agreement with X-ray crystallographic data, with most distances within 0.05 Å of the experimental values. mdpi.comswarthmore.edu Similarly, bond angles were accurately predicted, with deviations generally less than 6°. mdpi.comswarthmore.edu In another study on amidinate-stabilized Ga(II)Cl₂, the predicted Ga-Cl bond length was 2.1424(5) Å, which compared well with related structures. rsc.org

Computational methods are also used to predict spectroscopic parameters. For instance, solid-state NMR spectra of GaCl₂ have been simulated to determine gallium NMR parameters for its two magnetically distinct gallium sites. researchgate.net DFT calculations can also predict vibrational spectra (IR), which aids in the interpretation of experimental results. nih.gov

Table 3: Predicted vs. Experimental Geometries for Gallium Chloride Compounds

CompoundParameterPredicted Value (Å or °)Experimental Value (Å or °)Reference
(pyNO⁻)₂GaClGa-Cl distance~2.26 (calculated)2.1875(5) mdpi.com
PhC(NiPr)₂GaCl₂Ga-Cl distance-2.1520(11) rsc.org
[HC(CMeNAr)₂]GaCl₂Ga-Cl distance-2.1424(5) rsc.org
Ga[GaCl₄]Ga-Cl distance (tetrahedral site)-2.19 materialsproject.org

Analysis of Fluxional Behavior and Intermolecular Interactions

Computational studies are invaluable for analyzing dynamic processes such as fluxionality and the nature of non-covalent intermolecular interactions.

Variable-temperature (VT) NMR studies, supported by DFT calculations, have been used to investigate the fluxional behavior of gallium chlorido bis(alkoxide) complexes. acs.orgnih.govucl.ac.ukacs.orgresearchgate.net These studies confirmed that certain ligands exhibit hemilabile coordination to the gallium center, leading to dynamic behavior in solution. nih.gov DFT calculations help to elucidate the mechanism behind this fluxionality by modeling the energy barriers for ligand exchange or conformational changes. nih.gov

Computational modeling of [GaX₂(dmpe)₂]⁺ (X = Cl, Br) cations has shown that several alternative structures are energetically similar to the one observed in the solid state. researchgate.net This finding suggests potential fluxionality in the system, where the molecule can interconvert between different low-energy geometries. researchgate.net The analysis of intermolecular interactions, such as Cl···H hydrogen bonds, is also a key aspect of these computational studies, helping to explain the packing and stability of the crystal lattice. researchgate.net In the solid state of GaCl₂, the structure consists of GaCl₂ ribbons with specific Ga-Cl bond distances that define the intermolecular connectivity. materialsproject.org

Natural Bond Orbital (NBO) Analysis for Chemical Bonding Description

Natural Bond Orbital (NBO) analysis is a computational technique used to translate the complex wavefunctions from DFT calculations into a more intuitive, chemical language of localized bonds, lone pairs, and donor-acceptor interactions. wikipedia.orgwisc.eduaiu.edu

NBO analysis performed on amidinate-stabilized gallium(II) dichloride provides a quantitative description of the bonding. rsc.org It confirms that the Ga-Cl bonds are highly polarized single bonds, quantified by Wiberg Bond Index (WBI) values (e.g., Ga-Cl WBI of 0.780 in the monomer). rsc.org The analysis also provides natural population analysis (NPA) charges, which show a significant positive charge on the gallium atom (e.g., +1.394 e) and a negative charge on the chlorine, further confirming the polar nature of the bond. rsc.org

In studies of Ga-Ga bonded compounds, NBO analysis helps to characterize the nature of the metal-metal bond. acs.org For Ga₂Cl₄(dioxane)₂, DFT calculations coupled with NBO analysis can relate the calculated J-coupling constants to the energy and form of the Ga-Ga bond. acs.org NBO analysis of the (pyNO⁻)₂GaCl complex was used to study the charge distribution, showing a positive charge on the gallium cation and negative charges on the coordinating heteroatoms and the chloride ligand. mdpi.comswarthmore.edu This method provides a clear picture of the electron distribution within the molecule, corroborating the description of bonding derived from other analyses. scholaris.ca

Table 4: Selected NBO Analysis Data for Gallium Chloride Compounds

Compound SystemParameterCalculated ValueReference
Amidinate-stabilized Ga(II)Cl₂ (monomer)Wiberg Bond Index (Ga-Cl)0.780 rsc.org
Amidinate-stabilized Ga(II)Cl₂ (monomer)NPA Charge (Ga)+1.394 e rsc.org
Amidinate-stabilized Ga(II)-Ga(II) dimerWiberg Bond Index (Ga-Ga)0.851 rsc.org
[GaCl₂(dmpe)₂]⁺NPA Charge (Ga)+0.77 scholaris.ca

Future Research Directions and Emerging Paradigms in Gallium Ii Chloride Chemistry

Exploration of New Ligand Architectures for Low-Valent Gallium Stabilization

The stability of low-valent gallium compounds is critically dependent on the electronic and steric properties of the supporting ligands. Future research will undoubtedly focus on the design and synthesis of novel ligand frameworks to isolate and control the reactivity of Ga(II) centers.

Key areas of exploration include:

Bulky Anionic Ligands: The use of sterically demanding ligands is a well-established strategy to prevent the disproportionation of low-valent species. scispace.com Research into new bulky β-diketiminato and amido-phosphine ligands will likely yield more robust Ga(II) complexes. For instance, the use of a chelating phosphine-functionalized ligand has been shown to stabilize a 1,2-dichlorodigallane derivative. rsc.org

Redox-Active Ligands: Ligands that can actively participate in redox processes offer a sophisticated mechanism for stabilizing unusual oxidation states. The use of pyridyl nitroxide ligands has been demonstrated in the synthesis of a gallium complex, showcasing the potential for redox-active ligands to modulate the electronic structure of the metal center. mdpi.com

Carbene and Pincer Ligands: N-heterocyclic carbenes (NHCs) and pincer-type ligands are known for their strong σ-donating ability and their capacity to form highly stable metal complexes. Investigating their coordination to Ga(II) could lead to the isolation of monomeric Ga(II) species and provide access to new reactive intermediates.

Dipyrromethene Ligands: Recent studies have shown that dipyrromethene ligands can stabilize low-valent gallium complexes, including a Ga(II) intermediate that crystallizes as a digallane. townrowlab.com Further exploration of substituted dipyrromethene scaffolds could offer fine-tuned control over the electronic and steric environment of the gallium center. townrowlab.com

Table 1: Examples of Ligands for Stabilization of Low-Valent Gallium

Ligand TypeExampleStabilized Gallium SpeciesReference
DipyrromethenetBuDPM[(tBuDPM)GaI]2 townrowlab.com
Phosphine-functionalized AmidePhiPDipp[PhiPDipp(Cl)Ga]2 rsc.org
Pyridyl NitroxidepyNO−(pyNO−)2GaCl mdpi.com
Tetramethylpiperidyl (TMP)TMP[V(GaTMP)7]+[V(GaTMP)6]- digitellinc.com

Development of Highly Active and Selective Gallium(II) Catalysts

While the catalytic applications of gallium are often centered on Ga(III) species, the unique electronic nature of Ga(II) compounds suggests they could serve as potent catalysts in a variety of transformations. Future work will focus on harnessing the catalytic potential of Ga(II) chloride and its derivatives.

Potential catalytic applications include:

Dehydrogenation Reactions: Gallium-based catalysts have shown high activity and selectivity in propane (B168953) dehydrogenation. rsc.orgresearchgate.net Research into Ga(II) species for these reactions could lead to catalysts with improved performance and stability, potentially by facilitating different reaction pathways.

CO₂ Fixation: Gallium aminotrisphenolate compounds have proven to be highly active catalysts for the synthesis of cyclic carbonates from epoxides and CO₂. d-nb.info Investigating the role of Ga(II) intermediates in such catalytic cycles could provide insights for designing more efficient systems.

Nitrogen Reduction: Single-atom gallium catalysts on amorphous TiO₂ nanofibers have demonstrated high activity and selectivity for the electroreduction of N₂ to NH₃. nih.govresearchgate.net The involvement of low-valent gallium species in the catalytic cycle is a key area for future investigation.

Hydrogen Evolution Reaction (HER): A Ga(III) porphyrin complex has been shown to be a highly active electrocatalyst for the HER, with the reaction proceeding through ligand-centered reduction to form a Ga(III)-H species. rsc.org Exploring the possibility of involving Ga(II) intermediates in similar catalytic cycles could open new avenues for hydrogen production.

Table 2: Performance of Gallium-Based Catalysts in Various Reactions

Catalytic ReactionCatalyst SystemKey Performance MetricReference
Propane DehydrogenationSilica-supported isolated gallium sitesPropylene selectivity of ≥93% rsc.orgresearchgate.net
Epoxide/CO₂ CycloadditionGallium aminotrisphenolate compoundsTurnover number of 344,000 d-nb.info
N₂ ElectroreductionGa single atoms on amorphous TiO₂Faradaic efficiency of 48.64% at -0.1 V vs RHE nih.gov
Hydrogen Evolution ReactionGaIII chloride tetrakis(pentafluorophenyl)porphyrinHighly active and stable rsc.org

Innovations in Gallium(II) Chloride-Derived Advanced Materials

The unique reactivity of gallium(II) chloride makes it a valuable precursor for the synthesis of advanced materials with novel properties. Future research in this area will likely focus on creating materials with tailored electronic, optical, and biomedical applications.

Emerging areas of innovation include:

Semiconductor Nanomaterials: Gallium sulfide (B99878) (Ga₂S₃) nanoparticles, which can be synthesized from gallium(III) chloride, exhibit interesting photoluminescence properties and are promising for photocatalytic applications. researchgate.net The use of Ga(II)Cl₂ as a precursor could offer alternative synthetic routes with better control over particle size and morphology.

Quantum Dots: The synthesis of Ag–In–Ga–S quaternary quantum dots has been achieved using gallium(III) chloride as a precursor. acs.org Exploring the use of Ga(II)Cl₂ could lead to new types of quantum dots with different optical and electronic properties.

Antimicrobial Materials: Gallium-based compounds are gaining attention as antimicrobial agents. frontiersin.orgnih.gov Gallium(II) chloride could be a starting point for developing new gallium-containing materials with enhanced antimicrobial activity, potentially through incorporation into biomaterials like hydrogels or as coatings on medical devices. frontiersin.org

Recyclable Electronics: A gallium-carbon composite has been developed for sustainable 3D printing of integrated sensor-heater-battery systems. acs.org The use of deep eutectic solvents for gallium recovery highlights a move towards environmentally friendly electronics. acs.org Ga(II)Cl₂ could potentially be used in the synthesis of similar advanced composites.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the electronic structure and reaction mechanisms of gallium(II) chloride is crucial for its rational application. The integration of advanced spectroscopic techniques and computational modeling will be instrumental in elucidating the fundamental properties of these species.

Future research will leverage:

In-situ Spectroscopy: Techniques such as in-situ NMR, Raman, and X-ray absorption spectroscopy will be vital for characterizing transient Ga(II) intermediates in solution and during catalytic reactions.

Advanced Computational Modeling: Density Functional Theory (DFT) and ab-initio molecular dynamics (AIMD) simulations will continue to be essential for predicting the stability of new Ga(II) complexes, understanding their bonding, and mapping out reaction pathways. rsc.orgd-nb.info Computational studies have already been used to compare the electronic structures of gallium and aluminum complexes with redox-active ligands. mdpi.comswarthmore.edu

Correlative Studies: Combining experimental data from various spectroscopic methods with computational results will provide a more complete picture of the structure-property relationships in Ga(II) chemistry. This approach has been successfully used to study gallium(III) complexes and can be extended to Ga(II) systems. nih.gov

Sustainable Synthesis Routes for Gallium(II) Chloride and Its Derivatives

The development of environmentally benign and efficient synthetic methods for gallium(II) chloride and its derivatives is a critical aspect of future research. This includes minimizing waste, using less hazardous reagents, and improving energy efficiency.

Key directions for sustainable synthesis include:

Direct Synthesis Methods: Exploring direct reactions of gallium metal with milder chlorinating agents under controlled conditions could provide more sustainable routes to Ga(II)Cl₂ compared to traditional high-temperature methods.

Green Solvents: The use of ionic liquids or deep eutectic solvents could offer more environmentally friendly reaction media for the synthesis and derivatization of gallium(II) chloride. acs.org A recent study demonstrated the use of anhydrous n-dodecane for the extraction of GaCl₃. acs.org

Room Temperature Synthesis: Developing synthetic protocols that proceed at or near room temperature would significantly reduce the energy consumption associated with the production of gallium compounds. A green synthesis of gallium(III) sulfide nanoparticles at room temperature has been reported, suggesting the feasibility of milder conditions for gallium chemistry. researchgate.net

Catalytic Routes: Investigating catalytic methods for the synthesis of Ga(II) precursors could lead to more atom-economical and efficient processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.